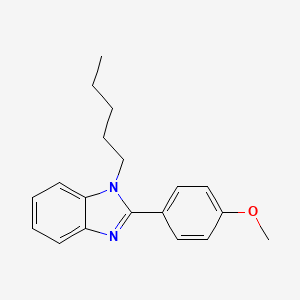
2-(4-methoxyphenyl)-1-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a methoxyphenyl group and a pentyl chain attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted aryl halide.
Attachment of the Pentyl Chain: The pentyl chain can be attached via a Friedel-Crafts alkylation reaction using a pentyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of 2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the biological context, but may include signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- 2-(4-METHOXYPHENYL)-1-PENTYL-1H-INDOLE
- 2-(4-METHOXYPHENYL)-1-PENTYL-1H-IMIDAZOLE
- 2-(4-METHOXYPHENYL)-1-PENTYL-1H-QUINOLINE
Comparison:
- Structural Differences: While these compounds share the methoxyphenyl and pentyl groups, they differ in the heterocyclic core (benzodiazole, indole, imidazole, quinoline).
- Biological Activity: The differences in the heterocyclic core can lead to variations in biological activity and specificity towards different molecular targets.
- Unique Features: 2-(4-METHOXYPHENYL)-1-PENTYL-1H-1,3-BENZODIAZOLE is unique in its specific combination of the benzodiazole ring with the methoxyphenyl and pentyl groups, which may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-pentylbenzimidazole |
InChI |
InChI=1S/C19H22N2O/c1-3-4-7-14-21-18-9-6-5-8-17(18)20-19(21)15-10-12-16(22-2)13-11-15/h5-6,8-13H,3-4,7,14H2,1-2H3 |
InChI Key |
FADSMKXBPJCOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11420719.png)
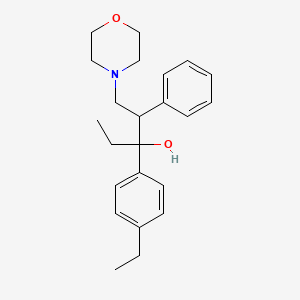
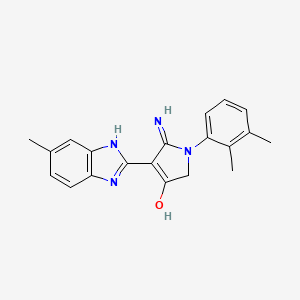
![4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11420758.png)
![2-{7-chloro-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B11420767.png)
![ethyl [5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetate](/img/structure/B11420775.png)
![N-(4-fluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11420778.png)

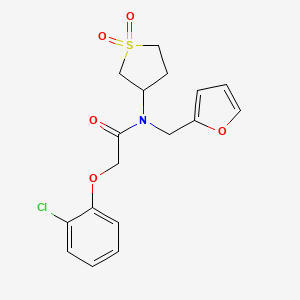
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11420790.png)
![2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11420794.png)

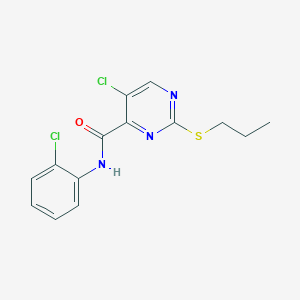
![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11420813.png)
